Mebanazine vs. Phenelzine and Tranylcypromine: Differential Potentiation of Insulin Sensitivity in Rats
Mebanazine demonstrates a quantifiable difference in its capacity to potentiate insulin sensitivity compared to other MAOIs. In a 21-day rat study, mebanazine at 10 mg/kg increased insulin sensitivity to a comparable degree as phenelzine at a 3-fold higher dose (30 mg/kg) and tranylcypromine at the same dose (10 mg/kg) [1]. This indicates a distinct potency profile in modulating metabolic responses.
| Evidence Dimension | Potentiation of Insulin Sensitivity |
|---|---|
| Target Compound Data | Increased insulin sensitivity at 10 mg/kg (chronic administration) |
| Comparator Or Baseline | Phenelzine (30 mg/kg) and Tranylcypromine (10 mg/kg) |
| Quantified Difference | Mebanazine achieves a similar effect to phenelzine at a 3-fold lower dose. |
| Conditions | Rats treated for 21 days; assessment of insulin sensitivity. |
Why This Matters
This data is critical for researchers designing metabolic studies, as it shows mebanazine is not a simple proxy for other MAOIs in insulin-related pathways and offers a different dose-response relationship.
- [1] Journal of Endocrinology. MONOAMINEOXIDASE INHIBITION AND INSULIN SENSITIVITY. J Endocrinol. 1968;42(3):8. View Source
